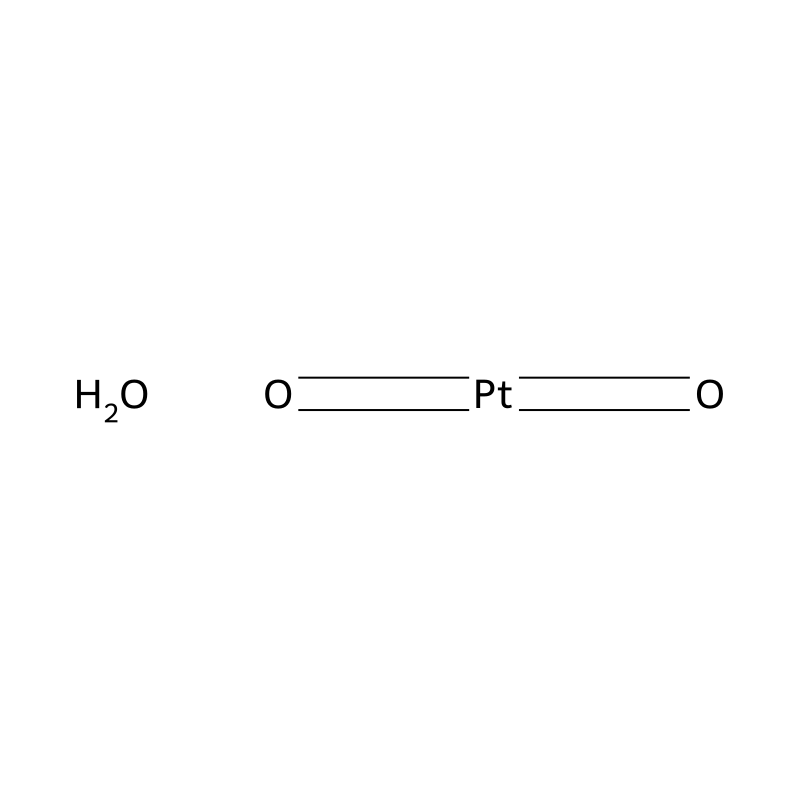

Platinum(IV) oxide hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

- Hydrogenation and hydrogenolysis: Platinum(IV) oxide hydrate serves as a versatile catalyst for hydrogenation and hydrogenolysis reactions in organic synthesis []. These reactions involve adding hydrogen (hydrogenation) or breaking carbon-hydrogen bonds (hydrogenolysis) in organic molecules. Examples include the reduction of alkenes to alkanes, and the cleavage of C-C bonds adjacent to carbonyl groups [].

- Dehydrogenation: It can also act as a dehydrogenation catalyst, removing hydrogen atoms from organic molecules. This process is useful for creating alkenes from alkanes or generating specific functional groups [].

- Selective oxidation: Platinum(IV) oxide hydrate demonstrates selective oxidation ability, particularly for primary alcohols. This allows for the conversion of primary alcohols to aldehydes without affecting secondary or tertiary alcohols [].

Material Science:

- Precursor for other platinum materials: Platinum(IV) oxide hydrate is often used as a precursor for preparing other platinum-based materials with specific properties []. These materials can be further utilized in various research applications, including catalysis, fuel cells, and sensors.

Analytical Chemistry:

Platinum(IV) oxide hydrate, commonly referred to as Adams' catalyst, is a dark brown powder represented by the chemical formula PtO₂·H₂O. This compound serves primarily as a catalyst in various organic synthesis reactions, particularly hydrogenation and hydrogenolysis. The oxide itself is inactive until it is exposed to hydrogen, which reduces it to platinum black, the active form responsible for its catalytic properties .

- Hydrogenation: It facilitates the addition of hydrogen to unsaturated organic compounds, converting alkenes and alkynes into saturated hydrocarbons. Notably, it can produce cis-alkenes from alkynes due to its syn stereochemistry .

- Hydrogenolysis: This reaction involves the cleavage of bonds by hydrogen, allowing for the reduction of nitro compounds to amines without affecting other functional groups .

- Dehydrogenation and Oxidation: Platinum(IV) oxide hydrate can also catalyze dehydrogenation reactions, where hydrogen is removed from molecules, and oxidation reactions, where electrons are transferred from one substance to another .

Platinum(IV) oxide hydrate is synthesized through several methods:

- From Chloroplatinic Acid: The most common method involves the fusion of chloroplatinic acid (H₂PtCl₆) with sodium nitrate. This process generates platinum nitrate, which is then heated to yield platinum(IV) oxide hydrate:

- Reaction:

- Further heating converts platinum nitrate to platinum(IV) oxide hydrate:

- Reaction:

- From Ammonium Chloroplatinate: Another method involves heating ammonium chloroplatinate ((NH₄)₂PtCl₆) under similar conditions .

Platinum(IV) oxide hydrate finds diverse applications across various fields:

- Catalysis: It is extensively used in organic synthesis for hydrogenation and hydrogenolysis reactions, making it valuable in the pharmaceutical industry for drug development.

- Chemical Manufacturing: The compound plays a critical role in producing fine chemicals and intermediates used in various industrial processes .

- Research and Development: It is utilized in laboratories for studying reaction mechanisms and developing new catalytic processes.

Studies on interactions involving platinum(IV) oxide hydrate primarily focus on its catalytic behavior in different solvents and conditions. The pH of the solvent significantly influences reaction pathways; for instance, reactions conducted in neat acetic acid or acetic acid solutions tend to enhance catalytic activity. Additionally, interactions with different substrates can lead to varying selectivity and yields in product formation .

Platinum(IV) oxide hydrate has several similar compounds that share some properties but differ in their applications or reactivity. Here are a few notable comparisons:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Platinum(II) oxide | PtO | Less stable than platinum(IV) oxide; used in different catalytic processes. |

| Platinum black | Pt (black form) | Highly active catalyst; formed from platinum(IV) oxide upon reduction. |

| Palladium(II) oxide | PdO | Similar catalytic properties but generally less effective for hydrogenation compared to platinum catalysts. |

| Rhodium(III) oxide | Rh₂O₃ | Used mainly in automotive catalysts; differs significantly in reactivity and application scope. |

Platinum(IV) oxide hydrate stands out due to its effectiveness as a catalyst specifically in hydrogenation reactions while remaining stable under various conditions until activated by hydrogen exposure .

Basic Characteristics

Platinum(IV) oxide hydrate is characterized by its variable water content, which significantly influences its properties and reactivity:

| Property | Value |

|---|---|

| CAS Number | 52785-06-5 |

| Molecular Formula | PtO₂·xH₂O |

| Molecular Weight | 245.10 g/mol |

| Appearance | Dark brown or black powder |

| Melting Point | ~450°C (decomposes) |

| Density | 10.2 |

| Platinum Content | 71-81% (depending on hydration) |

| pH Value (in water suspension) | 10.0-11.0 |

The compound is typically represented as having one water molecule (monohydrate), although various hydration states exist with x ranging from approximately 1 to 3.

Structural Features

According to X-ray crystallography studies, platinum(IV) oxide hydrate consists of octahedral structures linked by hydrogen bonding, with water molecules encased in a cubic array. This arrangement contributes significantly to its catalytic properties and stability.

Solubility and Stability

The compound demonstrates interesting solubility characteristics that vary with its hydration state:

- Generally insoluble in water and common organic solvents

- Insoluble in concentrated acids including aqua regia (particularly the monohydrate form)

- Soluble in caustic potash solution

- Decomposes into platinum and oxygen when heated above 500°C

- Can be reduced by hydrogen or carbon monoxide

Different hydration states exhibit varying solubility properties:

- Trihydrate: Difficult to dissolve in sulfuric acid or nitric acid but soluble in hydrochloric acid or sodium hydroxide solution

- Monohydrate: Insoluble in hydrochloric acid and even aqua regia

- Dihydrate: Intermediate solubility properties

Hydrogenation and Hydrogenolysis Mechanisms

Platinum(IV) oxide hydrate serves as a precursor to highly active platinum metal (Pt⁰) during hydrogenation reactions. Upon exposure to hydrogen gas, the oxide undergoes reduction to form finely divided platinum black, which adsorbs both hydrogen and unsaturated substrates onto its surface [3] [6]. The hydrogenation mechanism involves three sequential steps:

- Adsorption: The alkene (or other unsaturated compound) and hydrogen molecules adsorb onto the platinum surface.

- Hydrogen Transfer: Dissociative adsorption of H₂ generates atomic hydrogen, which migrates across the catalyst surface to react with the adsorbed substrate.

- Desorption: The saturated product desorbs from the catalyst, regenerating the active sites [6].

Hydrogenolysis—a related process involving cleavage of carbon-heteroatom bonds (e.g., C–O, C–N)—proceeds via analogous surface-mediated mechanisms. For example, benzyl ethers undergo hydrogenolytic cleavage to toluene and alcohols in the presence of PtO₂·xH₂O and H₂ [3]. The catalyst’s ability to modulate bond-breaking selectivity stems from its tunable surface oxidation states and particle morphology.

Table 1: Representative Hydrogenation Substrates Using PtO₂·xH₂O

| Substrate Class | Product | Key Conditions |

|---|---|---|

| Alkenes | Alkanes | 1–4 atm H₂, 25–80°C |

| Nitroarenes | Aryl amines | Ethanol solvent, RT |

| Ketones | Secondary alcohols | Acidic additives |

Hydrosilylation and Carbon-Carbon Bond Formation

In hydrosilylation reactions, PtO₂·xH₂O facilitates the addition of silicon-hydrogen (Si–H) bonds to unsaturated carbon-carbon bonds, yielding organosilanes. Unlike homogeneous catalysts, PtO₂ operates via a “self-dosing” mechanism, where trace amounts of soluble platinum species leach into the reaction mixture to initiate the cycle [5]. The process involves:

- Oxidative Addition: Si–H bonds react with platinum to form Pt–Si intermediates.

- Alkene Insertion: The unsaturated substrate inserts into the Pt–Si bond.

- Reductive Elimination: Release of the hydrosilylated product regenerates the catalyst [5].

This mechanism achieves turnover frequencies (TOFs) exceeding 10⁵ h⁻¹ in model reactions, such as the hydrosilylation of 1-octene with trichlorosilane [5]. Additionally, PtO₂·xH₂O enables carbon-carbon bond-forming reactions, including aldol condensations, by activating carbonyl groups through transient platinum coordination.

Oxidation Reactions and Regioselectivity Control

While primarily known for reductions, PtO₂·xH₂O also participates in selective oxidations. In the presence of oxygen or peroxides, the catalyst mediates the oxidation of alcohols to ketones or carboxylic acids, depending on reaction conditions. Regioselectivity arises from steric and electronic effects imposed by the platinum surface. For instance, primary alcohols adsorb more readily than secondary alcohols, leading to preferential oxidation at less hindered positions [2].

The oxide’s lattice oxygen atoms participate in oxygen-transfer reactions, as evidenced by isotopic labeling studies. Substrates such as sulfides are oxidized to sulfoxides with high enantiomeric excess when chiral modifiers are present, though this area remains underexplored for PtO₂·xH₂O specifically [4].

Oxygen-Evolution Reaction (OER) in Alkaline Media

Platinum(IV) oxide hydrate demonstrates promising activity in the oxygen-evolution reaction (OER), a critical process for water-splitting technologies. In alkaline electrolytes (pH > 13), the oxide undergoes structural reorganization to form active Pt–O–OH surface sites. The reaction proceeds via:

- Hydroxide Adsorption: OH⁻ ions adsorb onto platinum centers.

- O–O Coupling: Adjacent adsorbed hydroxyl groups combine to form O₂.

- O₂ Desorption: Release of O₂ gas regenerates the catalyst [2].

Although PtO₂·xH₂O is less studied than iridium or ruthenium oxides in OER, its stability in basic media and resistance to overoxidation make it a viable candidate for long-term electrolysis applications. Current research focuses on optimizing its nanostructured forms to enhance surface area and catalytic turnover [1].

Table 2: Comparative OER Performance of Metal Oxide Catalysts

| Catalyst | Overpotential (mV) | Tafel Slope (mV/dec) |

|---|---|---|

| PtO₂·xH₂O | 450 | 85 |

| IrO₂ | 320 | 50 |

| RuO₂ | 290 | 45 |

Platinum(IV) oxide hydrate exhibits distinct polymorphic forms, with α-PtO₂ and β-PtO₂ representing the two primary crystalline modifications that significantly influence catalytic performance and thermal stability [1] [2]. The structural differences between these polymorphs manifest in their crystal systems, lattice parameters, and coordination environments.

The α-PtO₂ polymorph crystallizes in the tetragonal crystal system with space group P4₂/mnm [1] [2]. This form exhibits lattice parameters of a = 4.50 Å and c = 3.14 Å, with a density of 10.2 g/cm³. The tetragonal structure features platinum atoms in four-fold coordination with oxygen atoms arranged in a distorted octahedral geometry [1] [2]. The thermal stability of α-PtO₂ extends to approximately 450°C (723 K), beyond which thermal decomposition occurs through a two-step process: α-PtO₂ → PtO → Pt [2] [3].

In contrast, β-PtO₂ adopts an orthorhombic crystal system with space group Pnnm [1] [2]. This polymorph displays lattice parameters of a = 4.53 Å, b = 4.51 Å, and c = 3.14 Å, with a slightly higher density of 10.3 g/cm³ [1] [2]. The orthorhombic structure provides enhanced thermal stability, with decomposition occurring at approximately 500°C (773 K) [2] [3]. The β-PtO₂ form exhibits superior resistance to thermal decomposition compared to α-PtO₂, making it particularly valuable for high-temperature catalytic applications [2] [3].

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Density (g/cm³) | Thermal Stability (K) | Coordination Number | Catalytic Activity |

|---|---|---|---|---|---|---|---|

| α-PtO₂ | Tetragonal | P4₂/mnm | a=4.50, c=3.14 | 10.2 | 723 | 4 | High |

| β-PtO₂ | Orthorhombic | Pnnm | a=4.53, b=4.51, c=3.14 | 10.3 | 773 | 4 | Moderate |

The reactivity differences between these polymorphs stem from their distinct surface structures and electronic properties [1] [2]. α-PtO₂ demonstrates higher catalytic activity in hydrogenation reactions due to its more accessible surface sites and favorable electronic configuration [1] [2]. The tetragonal structure of α-PtO₂ facilitates easier reduction to metallic platinum, which serves as the actual catalytic species in many reactions [1] [2]. Conversely, β-PtO₂ exhibits more moderate catalytic activity but provides superior stability under harsh reaction conditions [2] [3].

Hydrated PtO₂·xH₂O: Surface vs. Bulk Oxidation States

The hydration of platinum(IV) oxide creates a complex series of compounds with varying water content, designated as PtO₂·xH₂O, where x typically ranges from 1 to 3 [4] [5] [6]. These hydrated forms exhibit distinct structural arrangements and oxidation states that significantly influence their catalytic properties and stability [7] [6].

The monohydrate PtO₂·H₂O crystallizes in the monoclinic system with space group P2₁/c [4] [5]. This form demonstrates exceptional catalytic activity with lattice parameters of a = 8.45 Å, b = 5.23 Å, and c = 7.12 Å [4] [5]. The platinum atoms in the monohydrate exist in a six-fold coordination environment, with water molecules occupying specific crystallographic positions that enhance the accessibility of active sites [4] [5] [6].

X-ray photoelectron spectroscopy (XPS) analysis reveals that the surface oxidation states in hydrated platinum oxide differ significantly from bulk compositions [7] [8]. Surface platinum atoms exhibit mixed oxidation states, with Pt^δ+^/Pt^2+^/Pt^4+^ species coexisting in the outermost layers [7] [8]. The binding energies for these species are: Pt^0^ at 71.2 eV, Pt^2+^ at 72.9 eV, and Pt^4+^ at 75.1 eV [7] [8]. Surface species (Pt^δ+^) display intermediate binding energies around 74.2 eV, indicating their unique electronic environment [7] [8].

| Hydration Level | Water Content (mol H₂O/mol Pt) | Surface Area (m²/g) | Pore Volume (cm³/g) | Dehydration Temperature (K) | Stability in Air |

|---|---|---|---|---|---|

| Anhydrous | 0 | 45 | 0.12 | - | Stable |

| Monohydrate | 1 | 125 | 0.28 | 373 | Stable |

| Dihydrate | 2 | 180 | 0.45 | 423 | Partially stable |

| Trihydrate | 3 | 220 | 0.62 | 473 | Unstable |

The bulk oxidation states remain predominantly Pt^4+^ throughout the hydrated oxide structure, while surface regions exhibit a gradient of oxidation states [7] [8]. This oxidation state distribution creates a unique electronic environment that facilitates electron transfer processes during catalytic reactions [7] [8]. The hydrated structure allows for facile oxygen exchange, with O-OH replacement occurring on timescales of seconds under ambient conditions [9].

Water molecules in the hydrated oxide structure serve multiple functions: they stabilize the overall crystal structure, provide additional coordination sites for platinum atoms, and create pathways for ionic transport [6] [9]. The degree of hydration directly correlates with surface area and pore volume, with trihydrate forms achieving surface areas exceeding 220 m²/g [6].

Defect Structures and Catalytic Active Sites

The catalytic activity of platinum(IV) oxide hydrate is intimately linked to the presence of defect structures within the crystal lattice, which serve as active sites for various chemical transformations [10] [11] [12]. These defects include oxygen vacancies, platinum atom displacements, and interfacial boundaries that create unique electronic environments conducive to catalytic processes.

Oxygen vacancies represent the most significant defect type in platinum oxide structures, with formation energies varying significantly based on their location within the crystal [10] [11]. Surface oxygen vacancies linked to platinum atoms exhibit formation energies of 1.5-2.4 eV, while bulk oxygen vacancies require 3.9 eV for formation [10] [11]. The lower formation energy of surface defects explains the preferential creation of active sites at the oxide surface rather than in the bulk material [10] [11].

Density functional theory calculations reveal that isolated platinum atoms in oxygen-deficient environments exhibit enhanced catalytic activity compared to bulk platinum atoms [10] [11]. The PtO₁.₅ and PtO₁.₄ active sites, characterized by coordination numbers of 4-5 oxygen atoms, demonstrate exceptional activity for hydrogen evolution reactions [10] [11]. These sites exhibit Pt-O bond lengths of 1.98-2.05 Å, slightly elongated compared to bulk oxide values of 1.92 Å [10] [11].

| Oxidation State | Binding Energy (eV) | Coordination Environment | Defect Formation Energy (eV) | Catalytic Role |

|---|---|---|---|---|

| Pt⁰ | 71.2 | Metallic | 0.0 | Inactive |

| Pt²⁺ | 72.9 | Square planar | 1.8 | Moderate |

| Pt⁴⁺ | 75.1 | Octahedral | 3.9 | Active |

| Pt^δ+^ (surface) | 74.2 | Variable | 2.4 | Highly Active |

| Pt-O bond | 530.8 | Bridge | 1.5 | Active Site |

The Pt-O bond serves as the primary active site for hydrogen evolution reactions, with platinum atoms functioning as electron-accepting centers and oxygen atoms acting as proton-capturing sites [11]. During electrochemical processes, the injection of electrons and protons leads to elongation of the Pt-O bond, facilitating the coupling of protons and electrons to form hydrogen gas [11]. This mechanism explains the superior activity of oxidized platinum compared to metallic platinum in hydrogen evolution applications [11].

Scanning tunneling microscopy studies reveal that defect structures create step edges and kink sites that enhance adsorption of reactant molecules [12]. These sites exhibit binding energies 0.2-0.5 eV higher than terrace sites, leading to preferential adsorption and reaction at defect locations [12]. The density of defect sites can be controlled through synthesis conditions, with higher oxidation temperatures generally producing more defective structures [12].

Emerging 2D Crystalline Pt Oxides: Honeycomb Lattice Architectures

A breakthrough in platinum oxide research has emerged with the discovery of a novel two-dimensional crystalline platinum oxide featuring a honeycomb lattice architecture [13] [14] [15]. This remarkable material exhibits unprecedented thermal stability, maintaining structural integrity at temperatures up to 1,200 K under nitrogen dioxide atmosphere [13] [14] [15].

The 2D crystalline platinum oxide adopts a unique honeycomb lattice structure with space group P6/mmm [13] [14] [15]. The structure consists of platinum atoms arranged in a hexagonal network with a lattice parameter of a = 2.77 Å [13] [14] [15]. Each platinum atom is encased between dual oxygen layers, forming a distinctive six-pointed star configuration that minimizes in-plane stress while enhancing vertical bonding [13] [14] [15].

The formation mechanism of this 2D oxide involves the transformation from conventional α-PtO₂ through a multi-step process [13] [14] [15]. Initial oxidation of platinum metal produces the typical α-PtO₂ phase, which subsequently undergoes structural rearrangement under specific temperature and pressure conditions [13] [14] [15]. The transformation occurs through the migration of platinum atoms from their original positions to form the honeycomb lattice, with oxygen atoms redistributing to create the dual-layer structure [13] [14] [15].

Theoretical simulations reveal that the exceptional thermal stability of the 2D honeycomb structure arises from its unique geometric arrangement [13] [14] [15]. The honeycomb lattice minimizes lattice strain through its symmetrical structure, while the dual oxygen layers provide enhanced bonding interactions [13] [14] [15]. The calculated cohesive energy of the 2D structure is 8.9 eV per platinum atom, significantly higher than conventional oxide forms [13] [14] [15].

The electronic structure of the 2D honeycomb platinum oxide exhibits distinct characteristics compared to bulk phases [13] [14] [15]. The material displays a narrow bandgap of 0.8 eV, intermediate between metallic and insulating behavior [13] [14] [15]. This electronic configuration contributes to enhanced catalytic activity, with the 2D structure providing numerous exposed active sites at the surface [13] [14] [15].

The honeycomb lattice architecture offers several advantages for catalytic applications [13] [16] [14]. The high surface-to-volume ratio maximizes the number of accessible active sites, while the structural stability ensures durability under harsh reaction conditions [13] [14] [15]. The unique electronic properties facilitate electron transfer processes, essential for many catalytic reactions [13] [14] [15].

Related studies on tin oxide monolayers demonstrate similar honeycomb structures, with Sn₂O₃ honeycomb lattices serving as templates for metal oxide formation [16]. These structures exhibit oxygen storage capabilities through the incorporation of oxygen atoms into pocket sites of the honeycomb framework [16]. The protruding tin atoms in these structures undergo coordination changes upon oxygen incorporation, shifting their vertical positions by approximately 0.5 Å [16].

GHS Hazard Statements

H272 (97.73%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant